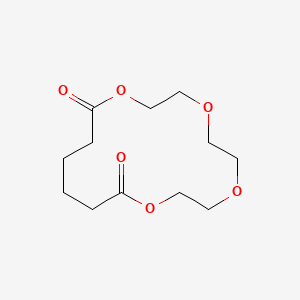

1,4,7,10-Tetraoxacyclohexadecane-11,16-dione

Description

1,4,7,10-Tetraoxacyclohexadecane-11,16-dione is a 16-membered macrocyclic compound containing four oxygen atoms (tetraoxa) and two ketone groups (diones). Its structure combines ether linkages and carbonyl functionalities, making it a hybrid between crown ethers and macrocyclic ketones.

Properties

IUPAC Name |

1,4,7,10-tetraoxacyclohexadecane-11,16-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c13-11-3-1-2-4-12(14)18-10-8-16-6-5-15-7-9-17-11/h1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPUWCLUGORXTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)OCCOCCOCCOC(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10-Tetraoxacyclohexadecane-11,16-dione typically involves the cyclization of linear polyethers. One common method is the reaction of diethylene glycol with formaldehyde under acidic conditions to form the macrocyclic ring . The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1,4,7,10-Tetraoxacyclohexadecane-11,16-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxygen atoms in the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Ether derivatives and amine derivatives.

Scientific Research Applications

1,4,7,10-Tetraoxacyclohexadecane-11,16-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,7,10-Tetraoxacyclohexadecane-11,16-dione involves its ability to form stable complexes with cations. The oxygen atoms in the ring structure coordinate with the cations, effectively encapsulating them within the macrocyclic cavity. This interaction is driven by electrostatic forces and the spatial arrangement of the oxygen atoms . The compound’s ability to selectively bind specific cations makes it useful in various applications, including ion transport and catalysis .

Comparison with Similar Compounds

Research Implications

The structural diversity of macrocycles (oxygen vs. nitrogen, ketones vs. amines) dictates their chemical behavior and applications. For example:

- Ion Recognition : Oxygen-rich macrocycles excel in alkali metal binding, while nitrogen-containing variants are better suited for heavy metals.

- Thermal Stability : Ketone-functionalized macrocycles may exhibit lower thermal stability than saturated ethers due to carbonyl reactivity.

Biological Activity

Overview

1,4,7,10-Tetraoxacyclohexadecane-11,16-dione, also known as a member of the crown ether family, is characterized by its macrocyclic structure containing multiple oxygen atoms. This unique configuration allows it to form stable complexes with various cations, which is essential for its biological activity and applications in medicinal chemistry and biochemistry.

Structure and Composition

- IUPAC Name: this compound

- Molecular Formula: C12H20O6

- CAS Number: 67030-21-1

The compound's structure includes a large ring with four ether linkages and two ketone functionalities. The presence of these functional groups enhances its ability to interact with biological molecules.

Synthesis Methods

The synthesis typically involves the cyclization of linear polyethers. A common method includes the reaction of diethylene glycol with formaldehyde under acidic conditions to form the macrocyclic ring. In industrial settings, continuous flow reactors are utilized to optimize production efficiency while maintaining high purity.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with cations. The oxygen atoms in the macrocyclic structure coordinate with cations through electrostatic interactions. This property is crucial for applications involving ion transport and membrane permeability studies.

Biological Applications

- Ion Transport Studies: The compound is employed in research related to ion transport across membranes due to its ability to encapsulate cations effectively.

- Drug Delivery Systems: Its ability to form complexes makes it a candidate for drug delivery applications where controlled release of therapeutic agents is desired.

- Diagnostic Imaging Agents: Investigated for potential use in imaging techniques due to its complexation properties which can enhance contrast in imaging modalities.

Case Study 1: Ion Transport Mechanism

A study investigated the role of this compound in facilitating ion transport across lipid membranes. The findings indicated that the compound significantly increased the permeability of sodium ions through model membranes compared to control setups without the compound. This suggests potential applications in enhancing drug absorption through biological barriers.

Case Study 2: Complexation with Metal Ions

Research demonstrated that this compound forms stable complexes with various metal ions (e.g., Na, K). These complexes were shown to influence biochemical pathways in cellular models, indicating that the compound could be utilized in therapeutic strategies targeting metal ion dysregulation in diseases such as Wilson's disease.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,4,7,10-Tetraazacyclododecane | Contains nitrogen instead of oxygen | Different ion selectivity |

| 1,4,7,10-Pentaoxacyclohexadecane | Additional oxygen atom | Enhanced stability and reactivity |

The comparison highlights that while similar compounds may exhibit biological activity, the unique structure of this compound allows for specific interactions that can be exploited in various scientific applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1,4,7,10-Tetraoxacyclohexadecane-11,16-dione to improve yield and purity?

- Methodological Answer : Optimize solvent polarity (e.g., dichloromethane or THF) and temperature control during cyclization. Use stepwise procedures to isolate intermediates, as seen in analogous macrocyclic syntheses . Catalysts like Lewis acids (e.g., ZnCl₂) may accelerate ring closure. Purification via column chromatography or recrystallization can enhance purity. Monitor reaction progress with TLC or HPLC to minimize side products.

Q. What spectroscopic techniques are critical for characterizing the macrocyclic structure?

- Methodological Answer : Employ and NMR to confirm the tetraoxacyclohexadecane backbone and dione groups. IR spectroscopy identifies carbonyl stretching vibrations (~1700 cm⁻¹). Single-crystal X-ray diffraction (XRD) provides definitive structural validation, as demonstrated in related macrocyclic systems . Mass spectrometry (HRMS) confirms molecular weight.

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation/contact. Follow guidelines for handling ketones and cyclic ethers, including proper waste disposal. Refer to safety frameworks for structurally similar compounds, emphasizing flammability and reactivity risks .

Q. What are the common side reactions during cyclization, and how can they be mitigated?

- Methodological Answer : Oligomerization or incomplete ring closure may occur. Strategies include slow addition of monomers, high-dilution conditions, and templating agents (e.g., metal ions). Quenching reactive intermediates with methanol or acetic acid can suppress byproducts .

Advanced Research Questions

Q. What computational methods are suitable for modeling the host-guest interactions of this compound?

- Methodological Answer : Molecular dynamics (MD) simulations can predict binding affinities with guest molecules (e.g., metal ions or drugs). Density functional theory (DFT) calculations analyze electronic properties and conformational stability. Compare results with experimental data (e.g., NMR titration) to validate models .

Q. How do pH and temperature affect the stability of the dione groups in aqueous solutions?

- Methodological Answer : Conduct kinetic studies under controlled pH (2–12) and temperature (25–80°C). Use UV-Vis spectroscopy to track degradation rates. Buffer solutions (e.g., phosphate or acetate) maintain pH stability. Arrhenius plots determine activation energy for hydrolysis .

Q. Can this compound form stable complexes with metal ions, and what analytical methods verify coordination?

- Methodological Answer : Titration experiments (e.g., Job’s plot) identify stoichiometry. X-ray crystallography or EXAFS confirms metal-binding geometry. Cyclic voltammetry detects redox activity in complexes. Compare IR shifts (e.g., C=O to C–O⁻) to infer coordination .

Q. How to design experiments to assess the compound’s potential in drug delivery systems?

- Methodological Answer : Perform in vitro release studies using dialysis membranes under physiological conditions (pH 7.4, 37°C). Assess biocompatibility via cell viability assays (MTT test). Fluorescence tagging (e.g., FITC) tracks cellular uptake. Correlate structural modifications (e.g., side-chain functionalization) with encapsulation efficiency .

Methodological Notes

- Experimental Design : Use factorial designs to test multiple variables (solvent, catalyst, temperature) simultaneously .

- Data Analysis : Apply statistical tools (ANOVA, regression) to resolve contradictions in stability or reactivity data .

- Advanced Characterization : Combine XRD with computational modeling to resolve ambiguous spectral data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.